molecular formula C20H18ClN5O3S B2450317 N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888432-16-4

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2450317
M. Wt: 443.91
InChI Key: CYVJQYZSQWBQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C20H18ClN5O3S and its molecular weight is 443.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel compounds involving thioxo-dihydropyrimidine derivatives, such as N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide, has been explored for their potential in creating new chemical entities with unique properties. These synthetic endeavors often aim at generating compounds with potential applications in medicinal chemistry and material science (Pekparlak et al., 2018).

  • Structural characterization, including crystal structure analysis and spectroscopic (FT-IR, 1H, and 13C NMR) characterization, plays a crucial role in confirming the identity and purity of synthesized compounds. Density functional theory (DFT) calculations complement these studies by providing insights into the electronic structure and properties of the molecules (Pekparlak et al., 2018).

Biological Evaluation

  • Research into the biological activities of synthesized compounds, including their antimicrobial, antifungal, and anticancer properties, is a significant area of application. Studies often involve evaluating the synthesized compounds against various cell lines or pathogens to identify potential therapeutic agents (Tiwari et al., 2018).

Theoretical Studies and Drug Design

  • Theoretical calculations and molecular docking studies are employed to predict the interaction of synthesized compounds with biological targets. This approach aids in the rational design of compounds with improved efficacy and selectivity for specific receptors or enzymes. Such studies are instrumental in advancing drug discovery efforts by providing a molecular-level understanding of compound-target interactions (Holam et al., 2022).

properties

IUPAC Name

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c1-11-4-2-3-5-14(11)23-15(27)10-30-20-25-17(22)16(19(29)26-20)24-18(28)12-6-8-13(21)9-7-12/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJQYZSQWBQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

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